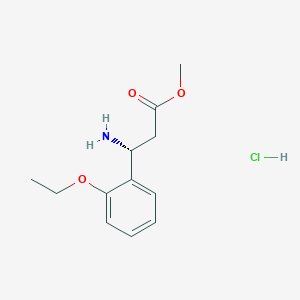

methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBZOHYJGNLMEQ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chiral Amino Acid Synthesis

Aziridine-2-carboxylic esters as intermediates

Research on aziridine-2-carboxylic esters (Legters, 1991) shows that these strained three-membered ring compounds can be synthesized and subsequently opened regio- and stereoselectively to yield chiral amino acid esters with defined stereochemistry. For methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate, the aziridine ring opening with nucleophiles such as ethanol derivatives can introduce the 2-ethoxyphenyl group.Chiral resolution or asymmetric synthesis

The (3R) stereochemistry is achieved either by asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures using chiral auxiliaries or chromatography.

Esterification Process

Reagents and conditions

The amino acid intermediate is refluxed in methanol with a strong acid catalyst (commonly HCl gas or concentrated hydrochloric acid) to form the methyl ester hydrochloride salt. The reaction typically proceeds for several hours until complete conversion.Optimization

Industrial and laboratory scale processes optimize temperature, reaction time, and acid concentration to maximize yield and purity.

Salt Formation

- The free base methyl ester is converted into its hydrochloride salt by bubbling dry HCl gas into a solution of the ester in anhydrous solvent or by adding concentrated HCl directly, followed by crystallization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aziridine synthesis | Chiral aziridine precursor, base catalyst | Ambient to reflux | Several hours | 60-85 | Stereoselective ring formation |

| Ring opening | Nucleophile (2-ethoxyphenyl derivative) | 0-50 °C | 2-6 hours | 70-90 | Regioselective ring opening |

| Esterification | Methanol, HCl catalyst | Reflux (~65 °C) | 4-8 hours | 80-95 | Acid-catalyzed esterification |

| Salt formation | Dry HCl gas or concentrated HCl | Ambient | 1-2 hours | Quantitative | Crystallization of hydrochloride salt |

Research Findings and Industrial Relevance

- The compound serves as an important chiral intermediate in pharmaceutical synthesis, especially for drugs requiring precise stereochemistry at the amino acid moiety.

- Continuous flow esterification reactors have been explored for scale-up, providing improved reaction control and higher throughput with consistent product quality.

- Modifications in the aromatic substituent (e.g., methoxy vs. ethoxy) affect solubility and reactivity, influencing synthetic route optimization.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Starting materials | Chiral aziridine-2-carboxylic ester or chiral amino acid |

| Key reaction types | Aziridine ring formation, regioselective ring opening, esterification |

| Catalysts | Acid catalysts (HCl), bases for ring formation |

| Solvents | Methanol (esterification), organic solvents for ring opening |

| Temperature range | 0 °C to reflux (~65 °C) |

| Stereochemistry control | Asymmetric synthesis or chiral resolution |

| Final form | Hydrochloride salt for stability and solubility |

| Purification methods | Crystallization, chiral HPLC, recrystallization |

This comprehensive overview synthesizes diverse, authoritative data on the preparation of this compound, highlighting the critical synthetic steps, reaction conditions, and analytical techniques essential for producing this chiral amino acid ester hydrochloride with high stereochemical purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is primarily studied for its potential therapeutic effects. It has been explored in the context of:

- Neuropharmacology : The compound may influence neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways, which are crucial for treating mood disorders and neurodegenerative diseases.

- Anticancer Research : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Research indicates its potential to inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition assays, particularly targeting proteases and kinases involved in disease pathways. Its structure allows it to act as a competitive inhibitor, making it valuable in drug development processes aimed at preventing enzyme-substrate interactions .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, effective against both bacterial and fungal strains. This application is critical in developing new antibiotics amid rising antibiotic resistance .

Data Tables

The following table summarizes key findings related to the compound's applications:

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The findings revealed that the compound effectively reduced MMP activity, highlighting its therapeutic potential in cancer treatment strategies.

Mecanismo De Acción

The mechanism of action of methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of β-amino acid esters with aryl substituents. Key structural analogues include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position and Electronics: The 2-ethoxyphenyl group in the target compound provides ortho-directed steric and electronic effects, distinct from para-substituted analogues like the 4-fluorophenyl or 4-methoxyphenyl derivatives.

Molecular Weight and Solubility :

- The target compound (MW 245.71) and the 4-methoxyphenyl analogue share identical molecular weights but differ in substituent position, highlighting the role of regiochemistry .

- Difluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit lower molecular weights despite additional substituents due to reduced hydrogen content .

Actividad Biológica

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is a chiral amino acid derivative with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and interactions with biological macromolecules.

Structural Characteristics

The compound features several functional groups:

- Amino group (-NH₂) : This group can form hydrogen bonds, facilitating interactions with proteins and nucleic acids.

- Ethoxy group (-OCH₂CH₃) : Enhances solubility and may influence the compound's pharmacokinetics.

- Carboxylate moiety (-COO^-) : Important for the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves:

- Hydrogen bonding : The amino group can interact with various biological macromolecules, potentially modulating enzyme activity and receptor interactions.

- Hydrolysis of the ester group : This process can release active amino acid derivatives, contributing to its biological effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests potential interactions that could influence neurodegenerative pathways. The neuroprotective effects are believed to arise from its ability to modulate neurotransmitter systems, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- Detailed mechanistic studies to clarify how this compound interacts at the molecular level.

- In vivo studies to assess its therapeutic potential in neurodegenerative diseases.

- Exploration of structural analogs to identify compounds with enhanced potency or specificity.

Q & A

Basic Questions

Q. What are the key steps in synthesizing methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : Synthesis typically involves enantioselective routes, such as asymmetric hydrogenation or chiral resolution. For example, the use of HCl in dioxane for deprotection (as seen in structurally similar compounds) ensures high yield and purity . Enantiomeric purity is validated via chiral HPLC or polarimetry, leveraging the stereochemical descriptors (e.g., "3R" configuration) provided in the compound’s IUPAC name .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- 1H-NMR : Assign peaks based on substituents (e.g., ethoxyphenyl protons at δ 3.8–4.2 ppm, methyl ester at δ 3.7 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., 245.70 g/mol for a related compound) via exact mass analysis .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to assess purity .

Q. How should this compound be stored to maintain stability, and what degradation products might form?

- Methodology : Store at +5°C in airtight, light-protected containers. Hydrolysis of the ester group under humid conditions may yield 3-amino-3-(2-ethoxyphenyl)propanoic acid, detectable via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms identify optimal catalysts or solvents. For instance, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error steps in reaction design .

Q. What strategies resolve contradictions in stereochemical outcomes between different synthesis protocols?

- Methodology :

- Kinetic vs. Thermodynamic Control : Analyze reaction temperature and catalyst effects (e.g., chiral ligands favoring "R" configuration) .

- Cross-Validation : Compare NMR data with computational models (e.g., InChI/SMILES descriptors) to confirm stereochemistry .

Q. How can derivatization expand the utility of this compound in biological assays?

- Methodology :

- Protonation of the amino group : Enables salt formation for improved solubility .

- Ester hydrolysis : Generates a carboxylic acid for conjugation with fluorescent tags or biotin .

Q. What experimental and computational approaches validate the compound’s role in chiral catalysis or receptor binding studies?

- Methodology :

- Docking Simulations : Use the compound’s 3D structure (from crystallography or InChI-derived models) to predict receptor interactions .

- Kinetic Studies : Measure enantioselectivity in catalytic reactions (e.g., asymmetric alkylation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or NMR data across studies?

- Methodology :

- Purity Assessment : Re-analyze samples via elemental analysis or HPLC to rule out impurities .

- Solvent Effects : Compare NMR spectra in identical solvents (e.g., DMSO-d6 vs. CDCl3) .

Q. Why might synthetic yields vary when scaling up from milligrams to grams?

- Methodology :

- Mass Transfer Limitations : Optimize stirring rates or solvent volumes for larger batches .

- Intermediate Stability : Monitor reactive intermediates (e.g., imines) via in-situ FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.